Cas no 944905-11-7 ((2-phenylpyrimidin-5-yl)methanamine)

(2-phenylpyrimidin-5-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- (2-phenylpyrimidin-5-yl)methanamine
- EN300-88862
- 1-(2-PHENYLPYRIMIDIN-5-YL)METHANAMINE
- CHEMBL4586850
- 2-Phenyl-5-pyrimidinemethanamine
- AB58511
- CS-0269857
- F8880-5288
- SCHEMBL17080236
- 944905-11-7
- DB-203498
- AKOS010129032
-
- MDL: MFCD10696911
- インチ: InChI=1S/C11H11N3/c12-6-9-7-13-11(14-8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,12H2
- InChIKey: VEYBWISUTPJSKE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NC=C(CN)C=N2
計算された属性
- せいみつぶんしりょう: 185.095297364Da
- どういたいしつりょう: 185.095297364Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 51.8Ų
(2-phenylpyrimidin-5-yl)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-88862-5.0g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 95.0% | 5.0g |
$2721.0 | 2025-02-19 | |
Life Chemicals | F8880-5288-1g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 95%+ | 1g |
$525.0 | 2023-09-05 | |
Life Chemicals | F8880-5288-0.25g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 95%+ | 0.25g |
$473.0 | 2023-09-05 | |
Life Chemicals | F8880-5288-5g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 95%+ | 5g |
$2110.0 | 2023-09-05 | |
Enamine | EN300-88862-1.0g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 95.0% | 1.0g |
$666.0 | 2025-02-19 | |
Enamine | EN300-88862-10.0g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 95.0% | 10.0g |
$5297.0 | 2025-02-19 | |
Life Chemicals | F8880-5288-0.5g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 95%+ | 0.5g |
$498.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340527-2.5g |
(2-Phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 98% | 2.5g |
¥37368.00 | 2024-04-24 | |
Enamine | EN300-88862-1g |
(2-phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 1g |
$666.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1340527-50mg |
(2-Phenylpyrimidin-5-yl)methanamine |
944905-11-7 | 98% | 50mg |
¥12096.00 | 2024-04-24 |
(2-phenylpyrimidin-5-yl)methanamine 関連文献
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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8. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
(2-phenylpyrimidin-5-yl)methanamineに関する追加情報
Introduction to (2-phenylpyrimidin-5-yl)methanamine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (2-phenylpyrimidin-5-yl)methanamine (CAS No. 944905-11-7) stands out as a compound of considerable interest due to its unique structural properties and potential applications. This introduction delves into the compound's characteristics, its significance in contemporary research, and its implications for future developments in the chemical and pharmaceutical industries.
The molecular structure of (2-phenylpyrimidin-5-yl)methanamine is characterized by a phenyl ring attached to a pyrimidine core, which is further linked to an amine group through a methylene bridge. This configuration endows the compound with a high degree of versatility, making it a valuable scaffold for the design of novel bioactive molecules. The phenyl ring contributes to hydrophobic interactions, while the pyrimidine moiety is known for its ability to engage in hydrogen bonding, a crucial feature for molecular recognition processes.
In recent years, there has been growing interest in (2-phenylpyrimidin-5-yl)methanamine due to its potential applications in drug discovery. The compound's ability to mimic natural biomolecules has made it a candidate for developing inhibitors and agonists targeting various biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising activity against enzymes involved in cancer metabolism. The pyrimidine ring, in particular, has been extensively studied for its role in binding to nucleic acid bases, which is relevant for the development of antiviral and anticancer agents.
One of the most exciting aspects of (2-phenylpyrimidin-5-yl)methanamine is its role in the development of targeted therapies. Researchers have leveraged its structural features to create molecules that selectively interact with specific disease-related targets. For example, recent studies have demonstrated that certain analogs of this compound can inhibit kinases implicated in tumor growth and progression. This selective interaction is critical for minimizing side effects and improving patient outcomes.
The synthesis of (2-phenylpyrimidin-5-yl)methanamine has also been a subject of considerable research interest. The compound can be synthesized through various routes, including condensation reactions and cyclization processes. Advanced synthetic methodologies have enabled the production of high-purity samples, which are essential for rigorous biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex core structure of this compound efficiently.
The pharmacological properties of (2-phenylpyrimidin-5-yl)methanamine have been extensively evaluated in preclinical studies. These studies have revealed that the compound exhibits moderate solubility in water and organic solvents, making it suitable for formulation into various drug delivery systems. Additionally, its stability under different pH conditions suggests potential for oral and intravenous administration.
In conclusion, (2-phenylpyrimidin-5-yl)methanamine (CAS No. 944905-11-7) is a compound with significant potential in modern chemical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the pharmaceutical industry.
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